1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea
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Overview
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring both pyrimidine and thiazole rings, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea.
Coupling of the Rings: The pyrimidine and thiazole rings are then coupled through a thiol-ene reaction, where the thiol group of the pyrimidine derivative reacts with an alkene group on the thiazole derivative.
Final Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole and pyrimidine rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a component in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may modulate receptor activity by binding to receptor sites.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyrimidin-2-yl)propyl)-3-(thiazol-2-yl)urea: Similar structure but lacks the dimethyl and methyl groups.
1-(3-(4,6-Dimethylpyrimidin-2-yl)propyl)-3-(4-methylthiazol-2-yl)urea: Similar structure but lacks the thio group.
Uniqueness
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea is unique due to the presence of both dimethylpyrimidine and methylthiazole rings, as well as the thio linkage. This unique structure may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS2/c1-9-7-10(2)17-13(16-9)21-6-4-5-15-12(20)19-14-18-11(3)8-22-14/h7-8H,4-6H2,1-3H3,(H2,15,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMLLQGEMMGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC(=CS2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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